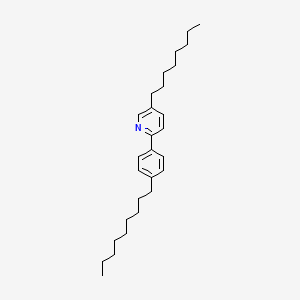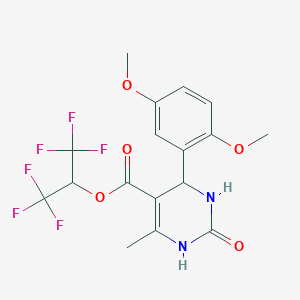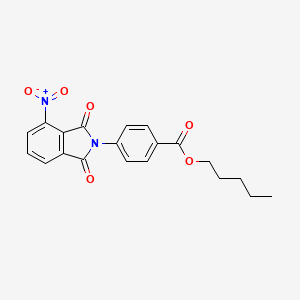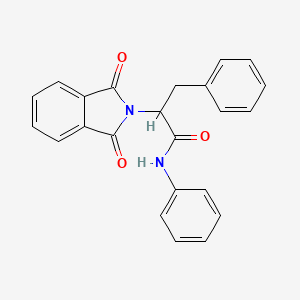
2-(4-Nonylphenyl)-5-octylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nonylphenyl)-5-Octylpyridin ist eine organische Verbindung, die zur Klasse der Alkylphenole gehört. Sie zeichnet sich durch einen Phenylring aus, der an der 4-Position mit einer Nonylgruppe substituiert ist, und einen Pyridinring, der an der 5-Position mit einer Octylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Nonylphenyl)-5-Octylpyridin beinhaltet typischerweise die Alkylierung von Phenol- und Pyridinderivaten. Ein gängiges Verfahren ist die Friedel-Crafts-Alkylierung, bei der Nonylphenol mit einem Octylhalogenid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Katalysators zu verhindern.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 2-(4-Nonylphenyl)-5-Octylpyridin kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von hochreinen Ausgangsmaterialien und optimierten Reaktionsbedingungen, wie z. B. Temperatur- und Druckkontrolle, sind entscheidend für die Synthese im großen Maßstab.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Nonylphenyl)-5-Octylpyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Hydrierung des aromatischen Rings führt.
Substitution: Elektrophile Substitutionsreaktionen können am Phenylring auftreten, wobei Halogene oder Nitrogruppen unter Verwendung geeigneter Reagenzien eingeführt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle als Katalysator.
Substitution: Halogenierung mit Chlor oder Brom in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Hydrierte aromatische Verbindungen.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-(4-Nonylphenyl)-5-Octylpyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf zelluläre Prozesse und als Werkzeug in biochemischen Assays untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Additiv in Polymerformulierungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Nonylphenyl)-5-Octylpyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Entzündungspfaden beteiligt sind, was zu einer verringerten Entzündung führt.
Wirkmechanismus
The mechanism of action of 2-(4-Nonylphenyl)-5-octylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Nonylphenol: Eine verwandte Verbindung mit einer Nonylgruppe, die an den Phenolring gebunden ist, bekannt für ihre Verwendung bei der Herstellung nicht-ionischer Tenside.
Bis(4-Nonylphenyl)phosphat: Eine weitere verwandte Verbindung, die als Antioxidans in Polymerformulierungen verwendet wird.
Einzigartigkeit
2-(4-Nonylphenyl)-5-Octylpyridin ist durch das Vorhandensein sowohl von Nonyl- als auch von Octylgruppen einzigartig, die unterschiedliche chemische und physikalische Eigenschaften verleihen. Dieses duale Substitutionsmuster kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen beeinflussen, was es zu einem wertvollen Molekül für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C28H43N |
|---|---|
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
2-(4-nonylphenyl)-5-octylpyridine |
InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-14-16-25-18-21-27(22-19-25)28-23-20-26(24-29-28)17-15-12-10-8-6-4-2/h18-24H,3-17H2,1-2H3 |
InChI-Schlüssel |
ZDMHXBXNSILCDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11707254.png)
![3-nitro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11707257.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11707270.png)


![N-(5-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide](/img/structure/B11707285.png)
![2-(benzylamino)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11707287.png)
![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)

![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
